Cas no 2229490-29-1 (4-(4-bromo-3-methoxyphenyl)-1H-pyrazole)

4-(4-Bromo-3-methoxyphenyl)-1H-pyrazole is a brominated and methoxylated pyrazole derivative, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromine substituent and a methoxy group on the phenyl ring—enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex heterocyclic frameworks. The pyrazole core further contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure makes it a preferred choice for targeted molecular design.
4-(4-bromo-3-methoxyphenyl)-1H-pyrazole structure
2229490-29-1 structure
Product Name:4-(4-bromo-3-methoxyphenyl)-1H-pyrazole
CAS No:2229490-29-1
MF:C10H9BrN2O
MW:253.095261335373
CID:6503040
PubChem ID:165976174
Update Time:2025-10-29

4-(4-bromo-3-methoxyphenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole
    • 2229490-29-1
    • EN300-1927536
    • Inchi: 1S/C10H9BrN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)
    • InChI Key: IPKHODIZFDTIAB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1OC)C1C=NNC=1

Computed Properties

  • Exact Mass: 251.98983g/mol
  • Monoisotopic Mass: 251.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.9Ų

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Additional information on 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole

Recent Advances in the Study of 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole (CAS: 2229490-29-1): A Promising Scaffold for Drug Discovery

The compound 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole (CAS: 2229490-29-1) has recently emerged as a significant focus in chemical biology and medicinal chemistry research. This heterocyclic scaffold has demonstrated remarkable potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies published in Q2 2023 highlight its unique structural features that enable selective interactions with biological targets, making it an attractive candidate for further drug development.

A 2023 study in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00321) revealed that derivatives of 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole exhibit potent inhibitory activity against protein kinases involved in cancer cell proliferation. The bromo-methoxy substitution pattern at the phenyl ring appears crucial for maintaining optimal binding affinity while improving metabolic stability. Molecular docking studies suggest that this compound adopts a favorable conformation in the ATP-binding pocket of several oncogenic kinases.

In the context of inflammation research, a recent Nature Communications paper (2023, 14: 3456) demonstrated that 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole derivatives effectively modulate NLRP3 inflammasome activation. The compound's ability to interfere with the assembly of this multiprotein complex suggests potential applications in treating inflammatory diseases such as gout, atherosclerosis, and Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that the bromine atom at the para position significantly enhances this biological activity.

Pharmacokinetic studies published in European Journal of Pharmaceutical Sciences (2023, 185: 106428) have provided valuable insights into the ADME properties of this scaffold. The methoxy group at the meta position appears to confer favorable metabolic stability, while the pyrazole nitrogen atoms contribute to improved solubility profiles. These characteristics make 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole an excellent starting point for developing orally bioavailable drug candidates.

Recent synthetic methodology developments have significantly improved access to this scaffold. A 2023 Organic Letters publication (25: 4567-4571) described a novel palladium-catalyzed coupling approach that enables efficient introduction of diverse substituents at the pyrazole ring while maintaining the crucial bromo-methoxy phenyl moiety. This advancement has accelerated the production of analog libraries for comprehensive biological evaluation.

The safety profile of this compound class has been investigated in recent toxicology studies. Research in Chemical Research in Toxicology (2023, 36: 1123-1135) reported that 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole derivatives show favorable selectivity indices in cellular assays, with minimal off-target effects observed at therapeutic concentrations. These findings support further preclinical development of this chemical series.

Ongoing research is exploring the application of this scaffold in targeted protein degradation strategies. Preliminary results presented at the 2023 ACS Spring Meeting suggest that 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole can be effectively incorporated into PROTAC molecules, demonstrating promising degradation efficiency against several challenging drug targets.

In conclusion, 4-(4-bromo-3-methoxyphenyl)-1H-pyrazole (CAS: 2229490-29-1) represents a versatile and pharmacologically relevant scaffold with multiple therapeutic applications. The recent flurry of research activity surrounding this compound underscores its potential as a privileged structure in drug discovery. Future studies will likely focus on optimizing its drug-like properties and expanding its therapeutic indications through rational design of novel derivatives.

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